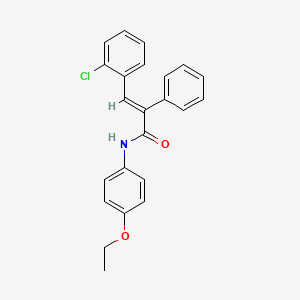
3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-phenylacrylamide
説明
3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-phenylacrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CEPA, and it is a member of the phenylacrylamide family. CEPA is a white crystalline powder with a molecular weight of 393.91 g/mol. In
作用機序
The mechanism of action of CEPA is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. CEPA has also been shown to disrupt the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CEPA has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, CEPA has been shown to have anti-inflammatory and analgesic effects. CEPA has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase.
実験室実験の利点と制限
CEPA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. CEPA is also highly selective for DNA and has low toxicity, making it a useful tool for studying DNA damage and repair mechanisms.
However, CEPA also has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being explored. CEPA is also expensive and may not be readily available for all researchers.
将来の方向性
There are several future directions for research on CEPA. One area of interest is the development of CEPA as a potential anticancer therapy. Further studies are needed to determine the optimal dosage and administration route for CEPA in cancer treatment.
Another area of research involves the use of CEPA as a fluorescent probe for the detection of DNA damage. Future studies could explore the use of CEPA in combination with other fluorescent probes for more comprehensive analysis of DNA damage and repair mechanisms.
Finally, there is potential for CEPA to be used in the development of new drugs for other diseases. Further studies are needed to explore the full range of biochemical and physiological effects of CEPA and its potential applications in various fields.
Conclusion:
In conclusion, CEPA is a synthetic compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of CEPA and its applications in various fields.
科学的研究の応用
CEPA has been studied extensively for its potential applications in various fields. One of the primary areas of research involves its use as a fluorescent probe for the detection of DNA damage. CEPA has been shown to selectively bind to DNA and emit fluorescence upon binding, making it a useful tool for studying DNA damage and repair mechanisms.
Another area of research involves the use of CEPA as a potential anticancer agent. CEPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer therapy.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO2/c1-2-27-20-14-12-19(13-15-20)25-23(26)21(17-8-4-3-5-9-17)16-18-10-6-7-11-22(18)24/h3-16H,2H2,1H3,(H,25,26)/b21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWQDULQHCGYRM-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2Cl)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4881757.png)
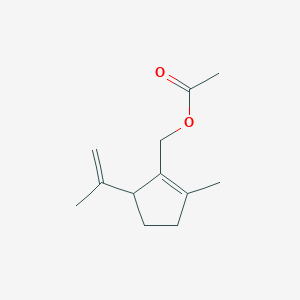
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(3-methyl-3-oxetanyl)methyl]methanamine](/img/structure/B4881768.png)

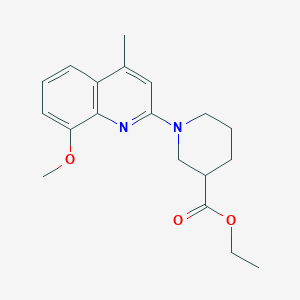

![(1-benzyl-4-piperidinyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B4881792.png)
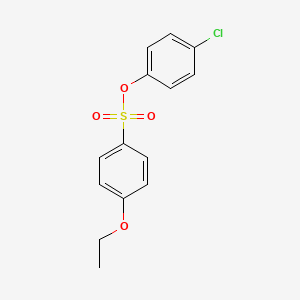
![2-[(4-chlorobenzyl)thio]-N-isobutylacetamide](/img/structure/B4881809.png)

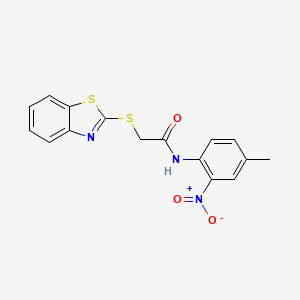
![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4881820.png)
![N-(2-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4881827.png)
